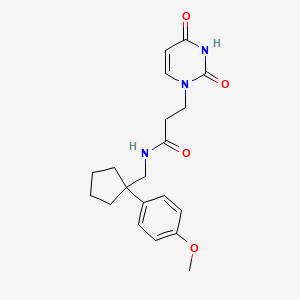
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative methods to synthesize dihydropyrimidinone derivatives and related structures, emphasizing the versatility of these compounds in chemical synthesis. For instance, Hulme et al. (2008) outlined a multicomponent reaction utilizing cyanamide as a building block to prepare 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives, showcasing the compound's role in constructing complex heterocyclic skeletons (Hulme et al., 2008). Such methodologies highlight the compound's contribution to expanding the toolkit for synthesizing novel heterocyclic compounds.
Biological Activities and Applications
The structural features inherent to dihydropyrimidinones and related compounds have been linked to a range of biological activities. For instance, studies on dihydropyrimidine derivatives have reported broad biological activities, including antibacterial, antiviral, and anticancer properties. Al-Juboori (2020) synthesized novel dihydropyrimidine derivatives, demonstrating significant antibacterial activity against various bacteria strains, highlighting the therapeutic potential of these compounds in treating infectious diseases (Al-Juboori, 2020).
Antioxidant and Anticancer Activities
Tumosienė et al. (2020) explored the antioxidant and anticancer activities of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, discovering compounds with significantly higher antioxidant activity than ascorbic acid and demonstrating cytotoxicity against human glioblastoma and breast cancer cell lines. This research underscores the potential of structurally related compounds in developing new anticancer therapies (Tumosienė et al., 2020).
Herbicidal Applications
In the realm of agrochemistry, derivatives of pyrimidines have been investigated for their herbicidal activity. Liu and Shi (2014) synthesized novel thiadiazolyl and pyrimidinyl derivatives, showing moderate to good selective herbicidal activity, indicating the utility of such compounds in agricultural weed management (Liu & Shi, 2014).
properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-27-16-6-4-15(5-7-16)20(10-2-3-11-20)14-21-17(24)8-12-23-13-9-18(25)22-19(23)26/h4-7,9,13H,2-3,8,10-12,14H2,1H3,(H,21,24)(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYSPDQVRMOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


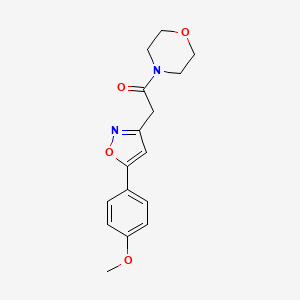
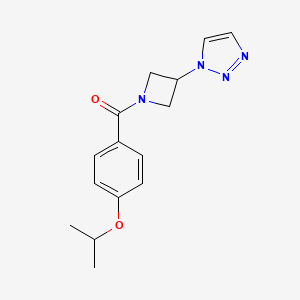
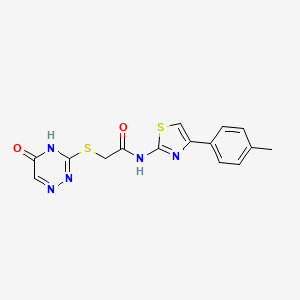
![4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2739448.png)

![N-[2-(2,4-Difluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2739453.png)

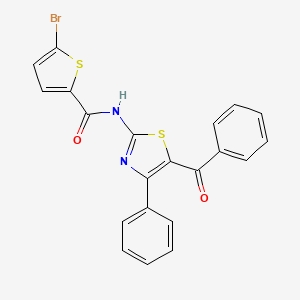
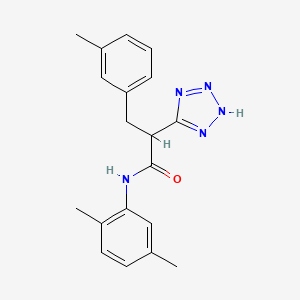
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2739460.png)

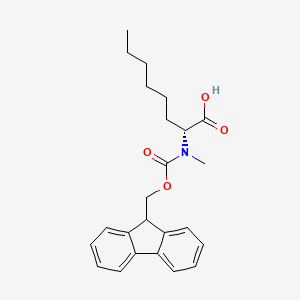
![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2739463.png)